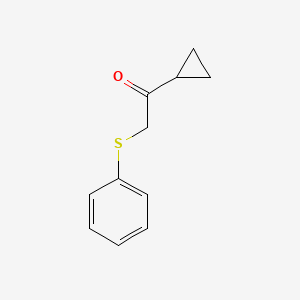

1-Cyclopropyl-2-(phenylthio)ethan-1-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H12OS |

|---|---|

Poids moléculaire |

192.28 g/mol |

Nom IUPAC |

1-cyclopropyl-2-phenylsulfanylethanone |

InChI |

InChI=1S/C11H12OS/c12-11(9-6-7-9)8-13-10-4-2-1-3-5-10/h1-5,9H,6-8H2 |

Clé InChI |

WOYOLJVPDYRLNZ-UHFFFAOYSA-N |

SMILES canonique |

C1CC1C(=O)CSC2=CC=CC=C2 |

Origine du produit |

United States |

Significance of Cyclopropyl Ketones in Modern Organic Synthesis

Cyclopropyl (B3062369) ketones are highly versatile and valuable building blocks in contemporary organic synthesis. sincerechemicals.comnbinno.com The inherent ring strain of the cyclopropane (B1198618) ring endows these molecules with unique chemical reactivity, making them precursors to a wide array of more complex structures. sincerechemicals.comchemrxiv.org

The combination of the cyclopropyl group and the adjacent carbonyl moiety allows for a variety of chemical transformations. These ketones can participate in reactions such as alkylations, condensations, and reductions to build intricate molecular frameworks. nbinno.com A key aspect of their utility lies in their ability to undergo ring-opening reactions, which can be triggered under various conditions, including acid catalysis, to form larger ring systems or linear chains. rsc.org For instance, aryl cyclopropyl ketones have been shown to cyclize into 1-tetralones in the presence of acid catalysts. rsc.org

Furthermore, cyclopropyl ketones are prominent substrates in formal [3+2] cycloaddition reactions. nih.gov These reactions, often facilitated by radical, photochemical, or catalytic conditions, allow for the construction of complex, sp3-rich cyclopentanoid motifs, which are common in natural products. nih.gov The reactivity of the cyclopropyl ketone can be tuned by the substituents on both the cyclopropyl ring and the carbonyl group, influencing reaction outcomes and yields. nih.gov This versatility makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. sincerechemicals.comnbinno.com

Role of Organosulfur Moieties in Chemical Reactivity and Catalysis

Organosulfur compounds are integral to organic synthesis, serving as key intermediates, reagents, and catalysts. nih.gov The sulfur atom, particularly in the form of a sulfide (B99878) (thioether) as seen in 1-Cyclopropyl-2-(phenylthio)ethan-1-one, imparts specific reactivity to adjacent carbon atoms. britannica.com

One of the most significant features of α-thio ketones is the ability of the sulfur atom to stabilize an adjacent negative charge. britannica.com This property facilitates the deprotonation of the α-carbon, creating a nucleophilic center that can be used to form new carbon-carbon bonds. This reactivity is widely exploited in organic synthesis for alkylation and acylation reactions. britannica.com

The sulfide group itself can undergo a range of transformations. Oxidation of the thioether can selectively yield sulfoxides or sulfones, which have distinct chemical properties and are valuable functional groups in their own right. britannica.comthermofisher.com For example, sulfoxides and sulfones are used in various synthetic methodologies, including as chiral auxiliaries and in elimination reactions. Additionally, the carbon-sulfur bond can be cleaved reductively, for instance, using Raney nickel, which replaces the sulfur-containing group with hydrogen. britannica.com This desulfurization reaction is a useful tool for removing the sulfur moiety after it has served its synthetic purpose. The diverse reactivity of organosulfur compounds makes them indispensable in the construction of complex molecules for medicinal chemistry and materials science. nih.govthermofisher.com

Overview of Academic Research Trajectories for 1 Cyclopropyl 2 Phenylthio Ethan 1 One

Targeted Synthesis of this compound

The construction of this compound hinges on the effective formation of a carbon-sulfur bond adjacent to a carbonyl group. This can be achieved through various synthetic strategies, primarily involving nucleophilic functionalization.

Nucleophilic Functionalization Strategies for Formation of the Carbon-Sulfur Bond

A primary and classical method for the synthesis of β-keto sulfides involves the reaction of an α-haloketone with a thiol or its corresponding thiolate. mdpi.com In the context of this compound, a direct and efficient route would employ the commercially available 2-bromo-1-cyclopropylethanone (B104821) as the electrophilic precursor. The reaction proceeds via a nucleophilic substitution mechanism, where a sulfur-based nucleophile, such as sodium thiophenolate (generated from thiophenol and a base like sodium hydroxide), displaces the bromide ion.

The reactivity of α-haloketones in such substitutions is enhanced due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

Table 1: Proposed Synthesis of this compound

| Precursor 1 | Precursor 2 | Reagents | Product | Reaction Type |

| 2-Bromo-1-cyclopropylethanone | Thiophenol | Base (e.g., NaOH, NaH) in a suitable solvent (e.g., THF, DMF) | This compound | Nucleophilic Substitution (SN2) |

A more contemporary approach to the synthesis of related arylthio-cyclopropyl carbonyl compounds utilizes a continuous-flow system. nih.gov This method involves the reaction of 2-hydroxycyclobutanones with aryl thiols catalyzed by a solid-supported acid, such as Amberlyst-35. The reaction proceeds through an acid-catalyzed ring contraction of the cyclobutanone (B123998) precursor in the presence of the thiol nucleophile. While this method produces a structural isomer, 1-(1-(phenylthio)cyclopropyl)ethan-1-one, it highlights a modern and scalable strategy for the construction of similar scaffolds. nih.gov

Incorporation of Sulfanylalkyl Moieties Adjacent to Ketone Functionality

The incorporation of a sulfanylalkyl group, such as the phenylthio group in the target molecule, adjacent to a ketone is a common transformation in organic synthesis. Beyond the direct alkylation of thiolates with α-haloketones, other strategies have been developed. For instance, a photoredox-catalyzed coupling of sulfides with acyl azoliums provides a mild, umpolung strategy for α-heteroatom functionalization to access β-keto sulfides. nih.gov This method generates an α-thio radical that couples with a ketyl radical.

Another approach involves a thiol-free chemoenzymatic synthesis of β-ketosulfides, which combines a multicomponent reaction with a lipase-catalyzed hydrolysis. mdpi.com This two-step methodology allows for the synthesis of a diverse range of β-ketosulfides under mild conditions, avoiding the direct use of often volatile and odorous thiols.

Stereocontrolled Approaches in Cyclopropyl Ketone Synthesis

The introduction of stereocenters into the cyclopropyl ketone scaffold is crucial for the development of chiral drugs and probes. Diastereoselective and enantioselective synthetic methods are therefore of paramount importance.

Diastereoselective and Enantioselective Synthesis for Chiral Analogues

The stereoselective synthesis of chiral cyclopropyl ketones can be achieved through various catalytic methods. A chemoenzymatic strategy employing an engineered variant of myoglobin (B1173299) has been shown to catalyze the highly diastereoselective and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.edu This biocatalytic approach offers a broad substrate scope and predictable stereoselectivity.

Asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones represents another powerful method for the enantiocontrolled construction of densely substituted cyclopentane (B165970) structures from chiral cyclopropyl ketone precursors. nih.gov Furthermore, the catalytic asymmetric ring-opening of cyclopropyl ketones with nucleophiles, such as β-naphthols, in the presence of a chiral N,N′-dioxide/scandium(III) complex, provides efficient access to chiral derivatives. researchgate.net

Table 2: Examples of Stereocontrolled Synthesis of Chiral Cyclopropyl Ketones and Derivatives

| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |

| Chemoenzymatic Cyclopropanation | Engineered Myoglobin | Olefin + Diazoketone | High diastereo- and enantioselectivity |

| Asymmetric [3+2] Photocycloaddition | Chiral Lewis Acid and Photoredox Catalyst | Aryl cyclopropyl ketone + Olefin | Enantiocontrolled cyclopentane formation |

| Asymmetric Ring-Opening | Chiral N,N′-dioxide/Sc(III) Complex | Cyclopropyl ketone + β-Naphthol | Enantioselective alkylation |

Stereochemical Retention and Inversion in Reaction Pathways

The stereochemical outcome of reactions involving cyclopropyl ketones is highly dependent on the reaction mechanism. For instance, the Corey-Chaykovsky cyclopropanation of enones to form cyclopropyl ketones typically proceeds with retention of the stereochemistry of the starting alkene. nih.gov

Conversely, nucleophilic substitution reactions at a stereocenter on the cyclopropane (B1198618) ring can proceed with either retention or inversion of configuration. A notable example is the highly regio- and diastereoselective nucleophilic substitution at a quaternary carbon stereocenter of cyclopropyl ketones. nih.govresearchgate.netresearchgate.net These reactions, using nucleophiles such as TMSBr, have been shown to proceed in a stereoinvertive manner, which is rationalized by the formation of a bicyclobutonium intermediate. nih.govresearchgate.net This allows for the predictable synthesis of tertiary alkyl halides with inverted stereochemistry from the corresponding cyclopropyl ketone precursor.

Utilization of Precursor Rearrangements in Scaffold Construction

Rearrangement reactions of cyclopropyl ketones and their precursors provide a powerful tool for the construction of diverse and often more complex molecular scaffolds. The inherent ring strain of the cyclopropane ring serves as a driving force for these transformations.

A classic and well-studied example is the Cloke-Wilson rearrangement , where cyclopropyl ketones undergo ring expansion to form 2,3-dihydrofurans upon heating or in the presence of a catalyst. researchgate.net This rearrangement can be catalyzed by various means, including organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is believed to proceed through a nucleophilic ring-opening of the cyclopropane to form a zwitterionic intermediate, followed by an intramolecular cyclization.

Other rearrangements of substituted cyclopropyl ketones have also been explored. For example, a phosphine-catalyzed rearrangement of vinylcyclopropylketones can lead to the formation of cycloheptenones, demonstrating a significant ring expansion. This transformation provides an alternative pathway to seven-membered rings from readily accessible cyclopropyl precursors.

Cyclopropane Ring-Opening and Rearrangement Precursors

The activation and subsequent ring-opening of cyclopropyl ketones serve as a powerful strategy for the formation of linear carbon chains with diverse functionalities. The regioselectivity of the ring-opening is often governed by the stability of the resulting intermediate, which can be a radical or an ionic species. For instance, the iron-catalyzed reductive ring-opening of cyclopropyl ketones can proceed via a ketyl radical intermediate. This process favors the cleavage of the C-C bond that leads to the formation of a more stable carbon-centered radical, thereby controlling the regiochemical outcome of the reaction. Depending on the substitution pattern of the cyclopropane ring, this method can provide access to a variety of functionalized ketones. acs.org

In the context of synthesizing β-keto thioethers, the ring-opening of a cyclopropane ring can be achieved through nucleophilic attack by a thiolate. While direct nucleophilic attack on a cyclopropyl ketone by a thiolate to form a β-keto thioether is a plausible synthetic route, the literature more extensively covers the ring-opening of related cyclopropanol (B106826) derivatives. For example, tertiary cyclopropanols can undergo a copper-catalyzed oxidative ring-opening and sulfonylation with sulfinate salts to produce γ-keto sulfones. rsc.org This reaction proceeds through a one-pot oxidation–Michael addition mechanism. rsc.org Although not a direct synthesis of a β-keto thioether, this methodology highlights the utility of cyclopropane ring-opening in the formation of sulfur-containing carbonyl compounds.

A proposed mechanism for the direct reaction of a cyclopropyl ketone with a thiolate would likely involve the nucleophilic attack of the thiolate on one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of an enolate intermediate, which upon protonation would yield the β-keto thioether. The feasibility and efficiency of such a direct transformation would depend on the specific reaction conditions and the substitution patterns of the cyclopropyl ketone.

Annulation Reactions for Cyclopentenone Architectures from Cyclopropyl Derivatives

The vinylcyclopropane-cyclopentene rearrangement is a classic and powerful thermal isomerization reaction that provides a direct route to cyclopentene (B43876) architectures from vinyl-substituted cyclopropane precursors. wikipedia.orgorganicreactions.org This rearrangement can proceed through either a diradical-mediated two-step mechanism or an orbital-symmetry-controlled pericyclic process, with the operative mechanism being highly dependent on the substrate. wikipedia.org The utility of this reaction in the synthesis of complex molecules, including natural products, has been extensively demonstrated. nih.gov

The enol ethers of cyclopropyl ketones are particularly useful substrates for this rearrangement, as the resulting cyclopentene can be readily hydrolyzed to the corresponding cyclopentanone (B42830). For example, the pyrolysis of the enol ether of methyl cyclopropyl ketone at 500°C yields cyclopentanone in 73% yield after hydrolysis. proquest.com This methodology has been extended to more complex bicyclic systems, demonstrating its potential for the construction of fused ring systems. However, in some bicyclic systems, a competing homo nih.govnih.gov hydrogen shift reaction can become the major pathway. proquest.com

The reaction conditions and the substitution pattern on the cyclopropane ring can significantly influence the outcome of the rearrangement. For instance, the presence of a dithiane group on the cyclopropane ring has been shown to drastically lower the required reaction temperature. wikipedia.org Methoxy-substituted vinylcyclopropanes also exhibit enhanced reaction rates. wikipedia.org Furthermore, the vinylcyclopropane (B126155) rearrangement can be promoted by acid catalysis, as demonstrated in the synthesis of the natural product salviasperanol. wikipedia.org

Below is a table summarizing the outcomes of vinylcyclopropane rearrangements for different substrates:

| Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Enol ether of methyl cyclopropyl ketone | 500°C, then hydrolysis | Cyclopentanone | 73 | proquest.com |

| 1-acetyl-6-methylbicyclo[4.1.0]heptane | 200°C | 3-methylene acetylcycloheptane | 80 | proquest.com |

| 7-Acetyl-7,7a-methano-4-methyl-3a,4,7,7a-tetrahydroindane | 175°-200°C | 3-acetyl-6-methyl-2,5,6,7,8,9-hexahydroazulene | - | proquest.com |

Catalytic Methods for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Catalytic methods are indispensable in modern organic synthesis for their efficiency, selectivity, and atom economy. Transition metal catalysis and photoredox catalysis are particularly powerful for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of the target molecule and related structures.

Transition Metal-Catalyzed Coupling Reactions for Related Scaffolds

The formation of the α-C-S bond in β-keto thioethers can be achieved through the α-sulfenylation of ketones. While various methods exist for this transformation, transition metal-catalyzed approaches offer mild and efficient alternatives. Palladium-catalyzed α-arylation of ketones is a well-established method for forming α-C-C bonds, where an enolate is coupled with an aryl halide in the presence of a palladium catalyst. nih.gov This concept can be extended to C-S bond formation.

Direct α-sulfenylation of ketones can be achieved electrochemically by reacting enol acetates with thiophenols or thiols, obviating the need for chemical oxidants or catalysts. nih.govacs.org This method has been shown to be scalable in both batch and continuous flow setups. nih.gov

In the realm of transition metal catalysis, copper-catalyzed reactions have shown promise. For instance, a copper-catalyzed reaction cascade involving thiophenol hydroxylation and S-arylation has been reported, where a disulfide intermediate directs C-H oxidation. nih.gov While not a direct α-sulfenylation of a ketone, this demonstrates the utility of copper in activating sulfur-containing compounds. More directly, the conversion of acetophenone (B1666503) to an α-ketothioamide has been achieved using a CuI catalyst with elemental sulfur in DMF, showcasing copper's ability to facilitate C-S bond formation at the α-position of a ketone.

The following table provides examples of α-functionalization of ketones:

| Ketone Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |

| Various Ketones | Enol Acetates, Thiophenols/Thiols | Electrochemical, Quaternary Ammonium Salts | α-Sulfenylated Ketones | - | nih.govacs.org |

| Acetophenone | S8/DMF | CuI | α-Ketothioamide | - | researchgate.net |

| Various Ketones | Nitroarenes | Pd/BrettPhos, K3PO4·3H2O, Cyclohexane | α-Aryl Ketones | Good to Excellent | organic-chemistry.org |

Photoredox Catalysis in Thioether Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds under mild conditions. This methodology is particularly well-suited for the synthesis of β-keto sulfides through the coupling of thiols with enolates or their precursors. The general strategy involves the generation of a thiyl radical from a thiol, which then participates in a subsequent C-S bond-forming reaction.

One prominent approach involves the photoredox-enabled radical Pummerer-type reaction. nih.govnorthwestern.edunih.govresearcher.life In this process, a sulfide is oxidized to a sulfur radical cation by a photocatalyst, followed by deprotonation at the α-carbon to generate an α-thio radical. This α-thio radical can then undergo a radical-radical coupling with a ketyl radical, generated from an acyl azolium species, to form the β-keto sulfide. nih.gov This method offers a convergent and intermolecular route to a wide range of β-keto sulfides. nih.gov

Another strategy for the synthesis of β-keto sulfides involves the photoredox-catalyzed reaction of thiols with alkenes or alkynes in the presence of oxygen. mdpi.com The reaction is initiated by the generation of a thiyl radical, which adds to the unsaturated C-C bond to form a carbon-centered radical. This radical can then react with molecular oxygen to ultimately form a β-keto sulfide. mdpi.com The mechanism often involves a photoinduced electron transfer from the thiol to the excited photocatalyst to generate the key thiyl radical intermediate. mdpi.com

The table below summarizes key features of photoredox-catalyzed thioether synthesis:

| Reaction Type | Key Intermediates | Substrates | Catalyst System | Product Type | Reference |

| Radical Pummerer-type Reaction | α-thio radical, ketyl radical | Sulfides, Acyl azoliums | Photoredox catalyst | β-Keto sulfides | nih.govnorthwestern.edunih.govresearcher.life |

| Thiol-ene/yne Reaction with Oxygenation | Thiyl radical, carbon-centered radical | Thiols, Alkenes/Alkynes, O2 | Photoredox catalyst | β-Keto sulfides | mdpi.com |

Carbonyl Group Transformations in this compound

The carbonyl group in this compound is a primary site for chemical modifications, engaging in nucleophilic addition and alpha-functionalization reactions.

Nucleophilic Addition and Related Processes at the Ketone Carbonyl

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a variety of addition products. For instance, the reaction with organometallic reagents like Grignard or organolithium reagents would result in the formation of tertiary alcohols. Similarly, reduction of the ketone with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, 1-cyclopropyl-2-(phenylthio)ethan-1-ol.

The stereochemical outcome of these nucleophilic additions can be influenced by the presence of the adjacent stereocenter and the phenylthio group, potentially leading to diastereoselective transformations. The specific reaction conditions, including the choice of solvent and temperature, also play a crucial role in determining the product distribution and stereoselectivity.

Alpha-Functionalization Reactions via Enolate Chemistry

The protons on the carbon atom alpha to the carbonyl group (the methylene (B1212753) group) are acidic and can be removed by a suitable base to form an enolate. youtube.com This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the alpha-position.

For example, alkylation of the enolate with an alkyl halide would introduce an alkyl group at the carbon between the carbonyl and the phenylthio group. Other electrophiles, such as aldehydes (in an aldol (B89426) reaction) or ketones, can also react with the enolate to form more complex molecules. The regioselectivity of enolate formation and subsequent reactions is a key aspect of the reactivity of this compound. The presence of the phenylthio group can influence the stability and reactivity of the enolate intermediate.

Phenylthio Group Transformations and Their Mechanistic Implications

The phenylthio group is another key functional moiety in this compound, capable of undergoing oxidative transformations and participating in neighboring group effects.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom in the phenylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. These oxidations are typically carried out using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate.

The oxidation to the sulfoxide, 1-cyclopropyl-2-(phenylsulfinyl)ethan-1-one, introduces a chiral center at the sulfur atom, opening up possibilities for asymmetric synthesis. Further oxidation yields the sulfone, 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one. The electron-withdrawing nature of the sulfoxide and sulfone groups significantly alters the electronic properties of the molecule, influencing the reactivity of the adjacent carbonyl group and the cyclopropane ring. For instance, the acidity of the alpha-protons is expected to increase, making enolate formation easier.

Participation in Neighboring Group Assistance and Cyclic Intermediates

The phenylthio group can act as a neighboring group, participating in reactions at adjacent centers. wikipedia.orglibretexts.org This phenomenon, also known as anchimeric assistance, can lead to enhanced reaction rates and specific stereochemical outcomes. wikipedia.orglibretexts.org

In reactions involving the formation of a carbocation or an electron-deficient center at the carbon adjacent to the sulfur atom, the lone pair of electrons on the sulfur can stabilize the intermediate by forming a cyclic sulfonium (B1226848) ion. libretexts.org This participation can influence the course of nucleophilic substitution reactions at the alpha-carbon, potentially leading to retention of stereochemistry through a double inversion mechanism. imperial.ac.uk The formation of such cyclic intermediates is a key mechanistic feature that distinguishes the reactivity of this compound from analogs lacking the phenylthio group.

Cyclopropane Ring Reactivity: Cleavage and Expansion Pathways

The strained three-membered cyclopropane ring is susceptible to ring-opening and ring-expansion reactions, particularly when activated by the adjacent carbonyl and phenylthio groups. nih.gov These transformations provide pathways to more complex molecular architectures.

Ring-opening reactions can be initiated by nucleophiles, electrophiles, or radical species. nih.govresearchgate.net For instance, under certain conditions, nucleophilic attack might occur at one of the cyclopropyl carbons, leading to the cleavage of a carbon-carbon bond and the formation of a linear chain product. The regioselectivity of the ring opening is influenced by the electronic nature of the substituents on the cyclopropane ring.

Ring-expansion reactions can also occur, transforming the three-membered ring into a larger carbocycle, such as a cyclobutane (B1203170) or a cyclopentane derivative. organic-chemistry.orgkoreascience.kr These rearrangements are often catalyzed by Lewis acids or transition metals and proceed through carbocationic intermediates. The presence of the carbonyl and phenylthio groups can direct the course of these rearrangements, providing access to structurally diverse products. For example, a rhodium-catalyzed ring expansion of related cyclopropyl compounds has been shown to yield cyclobutenes. organic-chemistry.org

Radical and Ionic Ring Opening Reactions of the Cyclopropane Moiety

The cyclopropane ring in this compound is susceptible to cleavage under both radical and ionic conditions, a common feature of cyclopropyl ketones. The presence of the carbonyl group facilitates ring opening by stabilizing intermediates, while the α-phenylthio substituent can further influence the regioselectivity and stereoselectivity of these reactions.

Ionic Ring Opening: Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the cyclopropane ring and makes it more susceptible to nucleophilic attack. This can lead to a ring-opening cascade. The regioselectivity of the ring opening is influenced by the ability of the substituents to stabilize the resulting carbocationic intermediate.

Radical Ring Opening: In the presence of radical initiators, the cyclopropane ring can undergo homolytic cleavage. The stability of the resulting radical intermediates is a key factor in determining the reaction pathway. The phenylthio group can play a dual role in these reactions. It can act as a radical stabilizing group and can also be involved in subsequent radical addition or transfer reactions.

The table below summarizes the expected products from hypothetical radical and ionic ring-opening reactions of this compound.

| Reaction Type | Reagents/Conditions | Potential Intermediates | Expected Product(s) |

| Ionic Ring Opening | H+, Nu:- | Carbocation | Ring-opened adducts |

| Radical Ring Opening | Radical Initiator (e.g., AIBN), Radical Trap | Carbon-centered radical | Ring-opened products with incorporated radical trap |

Electrocyclic and Sigmatropic Rearrangements Involving the Cyclopropane Ring

Pericyclic reactions, such as electrocyclic and sigmatropic rearrangements, represent another important class of transformations for cyclopropyl systems. These reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. libretexts.orgmsu.edu

Electrocyclic Reactions: Electrocyclic reactions are unimolecular pericyclic reactions that involve the opening or closing of a ring through the reorganization of π and σ electrons. uniurb.it The cyclopropane ring of this compound can potentially undergo electrocyclic ring opening to form an enone-ylide intermediate, which can then be trapped by various reagents. The stereochemistry of the product is determined by the conrotatory or disrotatory motion of the orbitals involved, which in turn depends on whether the reaction is induced by heat or light. libretexts.org

Sigmatropic Rearrangements: Sigmatropic rearrangements are also unimolecular pericyclic reactions where a σ-bond migrates across a π-system. uniurb.it While less common for simple cyclopropyl ketones, the presence of the phenylthio group might facilitate certain sigmatropic shifts. For instance, a libretexts.orguniurb.it-sigmatropic rearrangement could potentially occur, leading to a constitutional isomer. The feasibility of such a rearrangement would depend on the specific reaction conditions and the relative stability of the transition state.

Cycloaddition Reactions Involving the Cyclopropane Ring

The strained C-C bonds of the cyclopropane ring can, in some cases, participate in cycloaddition reactions, acting as a three-carbon component. These reactions are a powerful tool for the construction of larger ring systems.

A potential cycloaddition pathway for this compound would be a [3+2] cycloaddition with a suitable dipolarophile. In this scenario, the cyclopropane ring would open to form a zwitterionic intermediate that would then be trapped by the dipolarophile to form a five-membered ring. The regioselectivity and stereoselectivity of such a reaction would be influenced by both steric and electronic factors of the reactants and the transition state geometry.

Mechanistic Studies and Computational Investigations

To gain a deeper understanding of the reactivity of this compound, mechanistic studies and computational investigations are invaluable. These approaches allow for the identification of transient intermediates, the characterization of transition states, and the elucidation of reaction pathways.

Identification and Characterization of Reactive Intermediates

The diverse reactivity of this compound is a direct consequence of the various reactive intermediates that can be formed. The identification and characterization of these transient species are crucial for understanding the underlying reaction mechanisms.

Spectroscopic Techniques: Advanced spectroscopic techniques such as transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy can be employed to directly observe and characterize short-lived intermediates like carbocations, carbanions, and radicals.

Trapping Experiments: Chemical trapping experiments provide indirect evidence for the existence of reactive intermediates. By introducing a trapping agent that selectively reacts with a specific intermediate, the formation of a stable product can confirm the presence of that intermediate in the reaction pathway.

The following table outlines potential reactive intermediates and methods for their detection:

| Intermediate | Potential Generating Reaction | Characterization/Detection Method |

| Carbocation | Acid-catalyzed ring opening | Trapping with nucleophiles, NMR spectroscopy at low temperatures |

| Radical | Homolytic cleavage of the cyclopropane ring | EPR spectroscopy, Radical trapping experiments |

| Enolate | Base-mediated deprotonation α to the carbonyl | Trapping with electrophiles, IR and NMR spectroscopy |

Transition State Modeling and Reaction Pathway Analysis

Computational chemistry provides powerful tools for modeling transition states and mapping out entire reaction pathways. These theoretical calculations offer insights into the energetics and geometries of transient structures that are often inaccessible through experimental means.

Density Functional Theory (DFT): DFT calculations are widely used to determine the structures and energies of reactants, products, intermediates, and transition states. By locating the transition state structure, the activation energy for a particular reaction step can be calculated, providing a quantitative measure of the reaction's feasibility.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be used to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. This analysis provides a detailed picture of the molecular transformations that occur during the reaction.

Theoretical Studies on Regioselectivity and Stereoselectivity in Cyclopropyl and Thioether Reactions

Computational studies are particularly useful for rationalizing and predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Regioselectivity: In reactions such as the ring opening of the cyclopropane moiety, there are often multiple possible sites for bond cleavage. Theoretical calculations can be used to compare the activation energies of the different possible pathways, allowing for the prediction of the major regioisomer. Factors such as the stability of the resulting intermediates and the steric hindrance in the transition state are key determinants of regioselectivity.

Stereoselectivity: Many reactions of this compound can lead to the formation of stereoisomers. Computational modeling of the diastereomeric transition states can explain the observed stereochemical outcome. For instance, in a cycloaddition reaction, the preferred mode of approach of the reactants can be determined by comparing the energies of the corresponding transition states. The principles of orbital symmetry, as described by the Woodward-Hoffmann rules, also play a crucial role in determining the stereochemical course of pericyclic reactions. libretexts.orgox.ac.uk

Quantum Chemical Calculations in Mechanistic Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of strained ring systems like this compound. escholarship.org These computational methods provide detailed insights into reaction pathways, transition state geometries, and the electronic factors governing the reactivity and selectivity of cyclopropyl ketones. rsc.org

A primary focus of computational studies on analogous aryl cyclopropyl ketones has been the elucidation of the single-electron transfer (SET) initiated ring-opening process. nih.gov In reactions catalyzed by agents like samarium(II) diiodide (SmI₂), DFT calculations have been instrumental in modeling the proposed catalytic cycle. nih.gov These studies show that the reaction initiates with the formation of a ketyl radical anion intermediate. nih.govvt.edu The stability of this intermediate is significantly influenced by the electronic properties of the substituents. For aryl cyclopropyl ketones, the phenyl group enhances the stability of the ketyl radical by delocalizing the spin density through conjugation between the aromatic π-orbitals and the p-orbital of the ketyl radical. nih.govacs.org This stabilization facilitates the subsequent, often rate-determining, cyclopropyl fragmentation step. nih.gov

Computational models have been used to map the potential energy surfaces for different ring-opening pathways, such as the cleavage of the C1–C2 versus the C2–C3 bond of the cyclopropane ring. acs.org These calculations help rationalize and predict the regioselectivity observed in experimental outcomes. For instance, the presence of substituents on the cyclopropyl ring can significantly alter the activation barriers for different C-C bond cleavages, a phenomenon that can be quantitatively assessed through transition state energy calculations. acs.orgresearchgate.net

The data generated from these computational investigations, such as activation energies and the relative energies of intermediates, are crucial for building a comprehensive mechanistic picture. They complement experimental observations and provide a predictive framework for designing new synthetic methodologies. rsc.orgnih.gov

Table 1: Representative Calculated Energy Barriers for Key Mechanistic Steps in Aryl Cyclopropyl Ketone Reactions

| Reaction Step | System Description | Calculated Parameter | Illustrative Value (kcal/mol) | Mechanistic Implication |

|---|---|---|---|---|

| Ketyl Radical Formation | Phenyl Cyclopropyl Ketone | ΔG | -10.5 | Stabilized by aryl conjugation |

| Cyclopropyl Ring Opening | Aryl Ketyl Radical (Conformer A) | ΔG‡ | 14.8 | Barrier to form the ring-opened radical researchgate.net |

| Cyclopropyl Ring Opening | Aryl Ketyl Radical (Conformer B) | ΔG‡ | 13.7 | Conformation impacts reactivity and lowers the barrier researchgate.net |

| Radical Trapping | Ring-Opened Phenyl Ketone Radical | ΔG‡ | 24.6 | Can be the rate-determining step due to steric hindrance nih.gov |

| Radical Trapping | Ring-Opened Alkyl Ketone Radical | ΔG‡ | 25.4 | Higher overall barrier despite facile trapping, due to less stable initial radical nih.gov |

Note: The values in this table are illustrative and based on computational studies of closely related aryl cyclopropyl ketone systems to demonstrate the types of data and insights generated by quantum chemical calculations. nih.govresearchgate.net Actual values for this compound would require specific calculations.

Advanced Spectroscopic and Structural Characterization of 1 Cyclopropyl 2 Phenylthio Ethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 1-Cyclopropyl-2-(phenylthio)ethan-1-one , both ¹H and ¹³C NMR would provide crucial information about its carbon-hydrogen framework.

Predicted Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of This compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369), methylene (B1212753), and phenyl groups.

Phenyl Protons: The protons on the phenyl ring would likely appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns would depend on the electronic environment, but a complex multiplet is anticipated.

Methylene Protons (-CH₂-S-): The two protons of the methylene group adjacent to the sulfur atom and the carbonyl group are expected to be diastereotopic. They would likely appear as a singlet or a pair of doublets in the range of δ 3.5-4.5 ppm. The proximity to the electron-withdrawing carbonyl and sulfur atoms would cause a downfield shift.

Cyclopropyl Protons: The protons on the cyclopropyl ring would exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling. The methine proton adjacent to the carbonyl group would be the most deshielded, likely appearing as a multiplet between δ 2.0 and 2.5 ppm. The methylene protons of the cyclopropyl ring would be expected to resonate further upfield, typically between δ 0.8 and 1.5 ppm, as complex multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.0 - 7.5 | m | - |

| -CH₂-S- | 3.5 - 4.5 | s or ABq | - |

| Cyclopropyl-CH | 2.0 - 2.5 | m | - |

Data are predictive and based on analogous structures. m = multiplet, s = singlet, ABq = AB quartet.

Predicted Carbon-13 NMR (¹³C NMR) Spectroscopic Characterization

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of δ 195-210 ppm.

Phenyl Carbons: The carbons of the phenyl ring would resonate in the aromatic region, between δ 125 and 140 ppm. The carbon attached to the sulfur atom (ipso-carbon) would have a distinct chemical shift compared to the ortho, meta, and para carbons.

Methylene Carbon (-CH₂-S-): The methylene carbon would likely appear in the range of δ 40-50 ppm.

Cyclopropyl Carbons: The methine carbon of the cyclopropyl ring attached to the carbonyl group would be expected around δ 20-30 ppm, while the methylene carbons would be found further upfield, typically between δ 10 and 20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 195 - 210 |

| Phenyl-C (ipso) | 130 - 140 |

| Phenyl-C (o, m, p) | 125 - 130 |

| -CH₂-S- | 40 - 50 |

| Cyclopropyl-CH | 20 - 30 |

Data are predictive and based on analogous structures.

Advanced NMR Techniques for Elucidating Connectivity and Stereochemistry

To confirm the predicted structure and establish connectivity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. COSY would reveal proton-proton coupling networks, HSQC would correlate directly bonded protons and carbons, and HMBC would show long-range correlations between protons and carbons, confirming the connectivity of the different fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of This compound and to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. For This compound (C₁₁H₁₂OS), the expected exact mass would be approximately 192.0609 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS would be a suitable technique to assess the purity of a sample of This compound and to obtain its mass spectrum. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the cyclopropyl ring, or the bond between the carbonyl group and the methylene group. This would lead to the formation of characteristic acylium ions.

Cleavage of the C-S bond: Fragmentation at the carbon-sulfur bond could lead to ions corresponding to the phenylthio group and the cyclopropyl ethanone (B97240) moiety.

Rearrangements: McLafferty-type rearrangements are also possible if the molecule contains gamma-hydrogens relative to the carbonyl group, although this is less likely to be a major pathway for this specific structure.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 192 | [M]⁺ (Molecular Ion) |

| 109 | [C₆H₅S]⁺ |

| 83 | [C₄H₅CO]⁺ |

| 69 | [C₃H₅CO]⁺ |

Data are predictive and based on common fragmentation patterns of ketones and thioethers.

While definitive experimental data for This compound remains elusive in the public domain, this article provides a detailed prediction of its spectroscopic characteristics based on established principles and data from related compounds. The anticipated NMR and mass spectral data presented here can serve as a valuable reference for the future synthesis and characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the cyclopropyl ketone moiety and the phenylthio group.

The most prominent peak would be the carbonyl (C=O) stretching vibration of the ketone, which is influenced by the adjacent cyclopropyl ring. Conjugation of the carbonyl group with the cyclopropane (B1198618) ring typically results in a lowering of the stretching frequency. This band is expected to appear in the region of 1690-1670 cm⁻¹.

The presence of the aromatic phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The monosubstituted benzene (B151609) ring typically shows strong absorptions around 770-730 cm⁻¹ and 710-690 cm⁻¹ due to out-of-plane C-H bending.

The aliphatic C-H bonds in the cyclopropyl and methylene groups will produce stretching vibrations typically in the 2950-2850 cm⁻¹ range. The C-S stretching vibration of the thioether linkage is generally weak and appears in the 700-600 cm⁻¹ range.

While a specific experimental spectrum for this compound is not widely published, the expected absorption bands can be summarized based on the analysis of its functional groups and data from analogous compounds like 1-Cyclopropylethanone. nist.govnist.gov

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic (Phenyl) |

| 2950-2850 | C-H Stretch | Aliphatic (Cyclopropyl) |

| 1690-1670 | C=O Stretch | Cyclopropyl Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 770-690 | C-H Out-of-plane Bend | Monosubstituted Phenyl |

| 700-600 | C-S Stretch | Thioether |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

A thorough review of scientific literature indicates that specific X-ray crystallographic data for this compound has not been publicly reported. Consequently, details regarding its crystal system, space group, unit-cell dimensions, and solid-state conformation are not available at this time. The synthesis and crystallographic analysis of related structures, such as 5-phenylthiophene-2-carbaldehyde, have been reported, but this data cannot be directly extrapolated to the target molecule. rsc.org

Should single crystals of this compound be grown, X-ray diffraction analysis would be the ideal method to unambiguously confirm its molecular structure and provide insights into its packing in the solid state.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of synthetic compounds. For a molecule like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be suitable techniques.

Gas Chromatography (GC): GC is effective for analyzing volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis, likely coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. The choice of column is critical; a non-polar or medium-polarity column would likely be effective for separation. While specific methods for this compound are not detailed in the literature, data for the related compound 1-Cyclopropylethanone is available and can serve as a reference point. nist.gov The retention index would be influenced by the addition of the phenylthio group. Research on related cyclopropyl ketones often utilizes GC-MS for reaction monitoring and product characterization. researchgate.net

Table 2: Gas Chromatography Data for the Analogous Compound 1-Cyclopropylethanone

| Column Type | Active Phase | Retention Index (I) |

| Capillary | SPB-1 | 704 |

Data sourced from the NIST Chemistry WebBook for 1-Cyclopropylethanone (CAS 765-43-5). nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and preparative purification. For this compound, a reversed-phase HPLC method would be most common. This would typically involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, leveraging the chromophores present in the phenyl and carbonyl groups. Commercial suppliers of this compound mention the availability of HPLC and LC-MS data, indicating that such methods are used for quality control, although the specific parameters are proprietary. bldpharm.com

Strategic Applications of 1 Cyclopropyl 2 Phenylthio Ethan 1 One in Contemporary Organic Synthesis

Versatility as a Building Block in Complex Molecule Synthesis

The unique structural features of 1-cyclopropyl-2-(phenylthio)ethan-1-one make it an important starting material for synthesizing intricate organic molecules. The inherent ring strain of the cyclopropane (B1198618) ring and the electronic properties of the phenylthio group provide multiple avenues for synthetic manipulation. nih.gov

Precursor to Diverse Organic Scaffolds and Ring Systems

The cyclopropyl (B3062369) ketone moiety is a well-established reactive intermediate that can undergo a variety of ring-opening reactions, driven by the release of strain from the three-membered ring. This reactivity allows aryl cyclopropyl ketones to participate in formal [3+2] cycloaddition reactions with olefins, leading to the formation of highly substituted cyclopentane (B165970) ring systems. nih.gov Such transformations are often initiated by one-electron reduction of the ketone, which can be achieved using photocatalytic methods. nih.gov

Furthermore, cyclopropyl ketones can serve as precursors to other valuable structures. For instance, gold(I)-catalyzed reactions of similar 1-(1-alkynyl)-cyclopropyl ketones with various nucleophiles can lead to the formation of highly substituted furans through a cascade reaction. organic-chemistry.org The presence of the phenylthio group in this compound offers additional handles for functionalization or can influence the regioselectivity of these ring-opening and rearrangement processes.

Cyclopentenone Annulation and Polycyclic Construction Strategies

Cyclopropyl ketones are valuable precursors for the synthesis of five-membered rings through annulation strategies. acs.org One of the most prominent applications is in the Nazarov cyclization, a reaction that converts divinyl ketones into cyclopentenones. wikipedia.orgorganic-chemistry.org While this compound is not a divinyl ketone itself, its cyclopropyl ring can be considered a latent double bond equivalent. Under Lewis acid or thermal conditions, the ring can open to generate a stabilized carbocation, which can then undergo cyclization to form a cyclopentenone scaffold.

The phenylthio group can play a crucial role in such annulation strategies. It can stabilize adjacent carbocations or radical intermediates formed during the ring-opening process, thereby controlling the regiochemical outcome of the cyclization. Moreover, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can then be eliminated to introduce unsaturation, providing a pathway to functionalized cyclopentenones. These cyclopentenone units are core structures in numerous natural products and biologically active compounds. wikipedia.org

Enabling Chiral Auxiliaries and Asymmetric Transformations

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science. This compound can be employed in asymmetric transformations through several strategies. nih.govnih.gov

One approach involves the use of chiral catalysts. Asymmetric reduction of the ketone functionality can be achieved with high enantioselectivity using catalysts such as engineered imine reductases or chiral Lewis acids. nih.govchemrxiv.org For instance, the Michael addition of nucleophiles to an α,β-unsaturated derivative of the title compound could be rendered enantioselective by employing a chiral Lewis acid catalyst. chemrxiv.org

Alternatively, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For example, the ketone could be converted to a chiral imine or enamine, which would then undergo diastereoselective alkylation or addition reactions. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.

Directing Group Utility in Catalytic Transformations

The phenylthio group in this compound can function as a directing group in transition metal-catalyzed reactions, enabling the selective functionalization of specific C-H bonds. rsc.org This capability stems from the ability of the sulfur atom to coordinate to the metal center, bringing the catalyst into close proximity to a targeted bond. nih.gov

Chemo-, Regio-, and Stereoselective Catalysis mediated by the Phenylthio Group

The coordinating ability of the sulfur atom in the phenylthio group can be harnessed to control selectivity in various catalytic reactions. In palladium-catalyzed C-H activation, for example, a thioether can direct the functionalization of an ortho-C-H bond on the phenyl ring or a C-H bond at a specific position on an adjacent alkyl chain. rsc.orgnih.gov This directed approach ensures high regioselectivity, which is often difficult to achieve through conventional methods that rely on the inherent electronic or steric properties of the substrate.

The following table illustrates the potential directing group effect of the phenylthio moiety in hypothetical transformations of this compound.

| Transformation | Catalyst | Directing Group | Potential Outcome |

| C-H Arylation | Pd(OAc)₂ | Phenylthio | Selective arylation at the ortho-position of the phenylthio group. |

| C-H Olefination | Rh(III) | Phenylthio | Introduction of an alkene at a specific position guided by sulfur coordination. rsc.org |

| C-C Coupling | Ni(II) | Phenylthio | Ring-opening of the cyclopropyl group with regiocontrol. chemrxiv.org |

This table presents hypothetical applications based on known reactivity patterns.

Ligand Design and Catalyst Development for Functionalization

While this compound is not itself a ligand, its structural motifs are relevant to ligand design. β-Keto sulfides are known precursors for the synthesis of specialized ligands. nih.gov The combination of a hard ketone oxygen and a soft sulfur atom allows for the potential chelation of various transition metals.

Derivatives of this compound could be synthesized to create bidentate or tridentate ligands for asymmetric catalysis. For example, functionalization of the phenyl ring with another coordinating group could lead to a pincer-type ligand. The development of novel sulfur-containing tetradentate ligands has shown excellent performance in the asymmetric hydrogenation of ketones, highlighting the potential of this class of compounds in catalyst development. nih.gov The unique steric and electronic properties of the cyclopropyl group could also be exploited to fine-tune the catalytic activity and selectivity of the resulting metal complexes.

A comprehensive search of scientific literature and chemical databases has revealed no specific studies or published research on the use of This compound as a mechanistic probe in enzyme-catalyzed reactions or biomimetic transformations.

While the unique chemical properties of the cyclopropyl group, such as ring strain and distinct electronic character, make cyclopropane-containing molecules valuable tools in mechanistic studies and as enzyme inhibitors, there is no available information detailing the application of this specific compound for such purposes. The reactivity of the cyclopropyl ring can be exploited to understand enzyme mechanisms, often through mechanism-based inhibition where the enzyme processes the cyclopropyl-containing molecule, leading to a reactive species that covalently modifies the active site. researchgate.net

Compounds featuring a cyclopropyl group have been investigated as inhibitors for a variety of enzymes, including monoamine oxidases and coronavirus proteases. researchgate.netnih.gov Additionally, the metabolism of molecules containing cyclopropyl moieties, particularly by cytochrome P450 enzymes, is a subject of study in drug development to understand potential bioactivation pathways. hyphadiscovery.com

However, for the specific compound This compound , there are no research findings, detailed studies, or data tables in the public domain that would allow for a thorough and scientifically accurate discussion of its role as a mechanistic probe in enzymology or biomimetic chemistry as per the requested outline. Therefore, section 5.4 of the proposed article cannot be generated based on existing scientific evidence.

Structure Reactivity Relationships and Analogues of 1 Cyclopropyl 2 Phenylthio Ethan 1 One

Influence of Cyclopropane (B1198618) Substitution Patterns on Reactivity and Selectivity

The cyclopropane ring is a critical determinant of the reactivity of 1-cyclopropyl-2-(phenylthio)ethan-1-one, primarily due to its significant ring strain, which facilitates ring-opening reactions. The nature and position of substituents on the cyclopropyl (B3062369) ring can profoundly impact the facility of these reactions and the stereoselectivity of various transformations.

Aryl substituents on the cyclopropyl ring, for instance, can stabilize radical or ionic intermediates formed during ring-opening, thereby lowering the activation energy for such processes. rsc.orgrsc.org Studies on aryl cyclopropyl ketones have shown that they undergo reductive cleavage and can cyclize to form 1-tetralones under acidic conditions, reactions not observed in analogues lacking the aryl group. rsc.orgrsc.org The electronic nature of the substituents on this aryl ring further modulates reactivity; however, in some cascade reactions leading to indenones, the electronic effect of the aryl substituents was found to have minimal influence on the reaction's course. acs.org

In contrast, alkyl substituents generally have a less pronounced electronic effect but can exert significant steric influence. In reductive cleavage reactions, replacing an aryl group on the cyclopropyl ring with an alkyl group has been shown to strongly inhibit the reaction. rsc.org However, in photocatalytic [3+2] cycloadditions, the substitution pattern is crucial for stereocontrol. For example, geminal dialkyl substituents at the β-position of the cyclopropyl ring can lead to excellent enantioselectivity. nih.gov Conversely, a simple methyl-substituted cyclopropane may result in poor enantiomeric excess. nih.gov The position of substitution on the ring is also critical; in certain enantioselective reactions, substituents at the 2-position of an aryl-substituted cyclopropane can have a significant negative impact on selectivity, likely due to interference with the coordination of a chiral Lewis acid to the ketone. nih.gov

| Substituent Type | Position | Observed Effect | Reaction Type | Reference |

|---|---|---|---|---|

| Aryl | - | Facilitates ring-opening and cyclization | Reductive cleavage; Acid-catalyzed cyclization | rsc.orgrsc.org |

| Alkyl | - | Inhibits reductive cleavage | Reductive cleavage | rsc.org |

| Geminal β-dialkyl | β-position | Excellent enantioselectivity (ee) | Photocatalytic [3+2] cycloaddition | nih.gov |

| Methyl | - | Poor enantioselectivity (ee) | Photocatalytic [3+2] cycloaddition | nih.gov |

| Aryl (with 2-substituents) | 2-position on aryl | Deleterious effect on selectivity | Enantioselective cycloaddition | nih.gov |

| Aryl (with 3-substituents) | 3-position on aryl | Minimal impact on selectivity | Enantioselective cycloaddition | nih.gov |

Effects of Phenylthio Group Modifications on Reaction Outcomes and Electronic Properties

The phenylthio group (PhS-) plays a significant electronic role in the title compound. The sulfur atom's lone pairs can influence the adjacent carbonyl group, and its ability to act as a leaving group or stabilize intermediates is crucial in many reactions. Modifying the phenyl ring of the phenylthio group with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electronic properties of the sulfur atom, thereby affecting reaction rates and outcomes.

Sulfur is more polarizable and less basic than oxygen, making thiolates excellent nucleophiles. masterorganicchemistry.com This high nucleophilicity is fundamental to the synthesis of α-thioethers. In the context of this compound, modifications to the phenyl ring can tune the nucleophilicity of a precursor thiophenol or the stability of the thioether itself.

Electron-Withdrawing Groups (EWGs) : Attaching EWGs (e.g., -NO₂, -CN) to the phenyl ring decreases the electron density on the sulfur atom. This has several consequences:

It increases the acidity of the corresponding thiophenol, making it easier to deprotonate.

It makes the phenylthio group a better leaving group, facilitating nucleophilic substitution reactions at the α-carbon.

In the context of nucleophilic aromatic substitution (SNAr) on the phenylthio ring itself, EWGs activate the ring toward attack. nih.gov

Electron-Donating Groups (EDGs) : Conversely, EDGs (e.g., -OCH₃, -CH₃) increase the electron density on the sulfur atom. This generally:

Decreases the acidity of the parent thiophenol.

Makes the phenylthio group a poorer leaving group.

Enhances the electron-donating character of the sulfur, which can influence the reactivity of the adjacent carbonyl group.

Computational studies on related benzothiazole (B30560) derivatives show that substituting with an EWG like -NO₂ lowers both the HOMO and LUMO energy levels, reducing the energy gap and impacting the molecule's electronic properties. nih.gov A similar effect can be anticipated for substitutions on the phenylthio ring, which would alter the molecule's redox potential and its behavior in reactions involving single-electron transfer.

| Substituent on Phenyl Ring | Electronic Effect | Predicted Impact on Reactivity | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | Decreases electron density on sulfur | Enhances leaving group ability; Lowers HOMO/LUMO energy | nih.govnih.gov |

| Electron-Donating (e.g., -OCH₃) | Increases electron density on sulfur | Diminishes leaving group ability; Raises HOMO energy | nih.govnih.gov |

Stereochemical Control Elements within the Molecular Framework and its Derivatives

Achieving stereocontrol in reactions involving this compound is essential for its application in asymmetric synthesis. Stereochemical outcomes are governed by both the inherent structural features of the molecule and the influence of external reagents, such as chiral catalysts.

The rigid, three-dimensional structure of the cyclopropane ring is a key internal control element. In reactions where the cyclopropane ring participates, such as cycloadditions or rearrangements, the existing stereochemistry of the ring can direct the approach of incoming reagents. For instance, the Corey-Chaykovsky cyclopropanation used to synthesize related donor-acceptor cyclopropanes often proceeds with retention of stereochemistry, leading to products with a specific (typically trans) arrangement of the donor and acceptor substituents. nih.gov The stereochemistry of the ring-opening of cyclopropyl radicals is also a well-defined process, typically proceeding in a disrotatory fashion. rsc.org

External control is frequently achieved using chiral catalysts. In the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones, a chiral Lewis acid (e.g., a Gd(OTf)₃-pybox complex) coordinates to the carbonyl oxygen. nih.gov This coordination creates a chiral environment that biases the subsequent reaction pathway, leading to the preferential formation of one enantiomer. The efficiency of this stereochemical induction is highly dependent on the structure of the chiral ligand and the substrate, as steric clashes can disrupt the required coordination geometry. nih.gov Similarly, chiral Ti(salen) complexes have been used to catalyze stereoselective formal [3+2] cycloadditions of cyclopropyl ketones, constructing two C-C bonds and two contiguous stereocenters with high diastereoselectivity and enantioselectivity. acs.org Gold-catalyzed asymmetric cycloadditions of 1-(1-alkynyl)cyclopropyl ketones also demonstrate high levels of stereocontrol, enabling the kinetic resolution of racemic starting materials. nih.gov

Future Research Directions and Emerging Opportunities in 1 Cyclopropyl 2 Phenylthio Ethan 1 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While methods for the synthesis of α-thio ketones and cyclopropyl (B3062369) ketones exist, the development of novel, efficient, and sustainable methods for preparing 1-Cyclopropyl-2-(phenylthio)ethan-1-one and its derivatives remains a key research area. Future efforts could focus on:

Catalytic Asymmetric Synthesis: The development of catalytic, enantioselective methods to introduce the phenylthio group would be a significant advancement. This could involve chiral Lewis base catalysis for the α-sulfenylation of a silyl (B83357) enol ether precursor of cyclopropyl methyl ketone. acs.orgnih.govnih.gov The use of chiral selenophosphoramides as catalysts has shown promise in affording α-phenylthio ketones with good enantioselectivity. acs.orgnih.govnih.gov

Green Chemistry Approaches: Exploring solvent-free reaction conditions or the use of greener solvents will be crucial. Mechanochemical synthesis, a solvent-free technique involving milling, has been successfully employed for the one-pot, three-component synthesis of α,α-amino thioketones and could be adapted for the synthesis of α-thio ketones. nih.gov Additionally, the use of reusable catalysts, such as solid-supported acids, can contribute to more sustainable processes. mdpi.comnih.gov

Photoredox Catalysis: Visible-light-mediated reactions offer a mild and sustainable alternative to traditional methods. A dual catalysis system using visible light and an N-heterocyclic carbene (NHC) has been established for the three-component reaction of disulfides, alkenes, and aldehydes to afford β-thiolated-α-arylated ketones, which could be conceptually adapted. acs.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Asymmetric Sulfenylation | Use of chiral catalysts (e.g., Lewis bases, selenophosphoramides) | Access to enantioenriched products |

| Mechanochemistry | Solvent-free milling of reactants | Reduced solvent waste, high efficiency |

| Photoredox Catalysis | Visible light as a renewable energy source | Mild reaction conditions, unique reactivity |

| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, scalability, and control |

Exploration of Unprecedented Reactivity and Catalytic Cycles

The strained cyclopropyl ring and the adjacent carbonyl and phenylthio groups suggest a rich and complex reactivity profile for this compound. Future research should aim to uncover and harness this reactivity:

Ring-Opening Reactions: The cyclopropyl ketone moiety is susceptible to ring-opening reactions catalyzed by phosphines or other nucleophiles. rsc.orgrsc.org The presence of the α-phenylthio group could influence the regioselectivity and stereoselectivity of these reactions, leading to novel molecular scaffolds.

Catalytic Cycles Involving the Thioether: The sulfur atom can act as a coordinating site for transition metals, enabling novel catalytic cycles. For instance, it could direct C-H activation at the cyclopropyl ring or participate in redox processes.

Radical-Mediated Transformations: The C-S bond can undergo homolytic cleavage to generate sulfur-centered radicals, which could participate in various addition and cyclization reactions. Photoredox catalysis could be a powerful tool to initiate such radical processes.

Computational Design and Prediction of New Transformations

Density Functional Theory (DFT) and other computational methods are invaluable tools for understanding reaction mechanisms and predicting new reactivity. For this compound, computational studies can provide insights into:

Mechanism of Ring-Opening Reactions: DFT calculations can elucidate the mechanism, chemoselectivity, and substituent effects of phosphine-catalyzed ring-opening reactions of cyclopropyl ketones. rsc.orgrsc.org Such studies can help in designing substrates and catalysts for desired transformations.

Regioselectivity of Nucleophilic Attack: In reactions like the DABCO-catalyzed Cloke–Wilson rearrangement, computational analysis can predict the preferred site of nucleophilic attack on the cyclopropane (B1198618) ring, which is influenced by the substituents. nih.govacs.org

Prediction of Novel Pericyclic Reactions: Computational screening could identify potential thermally or photochemically allowed pericyclic reactions, such as cycloadditions or electrocyclic ring-openings, that have not yet been observed experimentally.

| Computational Method | Application to this compound | Anticipated Insights |

| Density Functional Theory (DFT) | Mechanistic studies of ring-opening and rearrangement reactions. | Understanding reaction pathways, predicting selectivity, and guiding catalyst design. |

| Activation Strain Model (ASM) | Analysis of regioselectivity in nucleophilic additions. | Quantifying the contributions of strain and interaction energies to the reaction barrier. |

| Molecular Dynamics (MD) | Simulating conformational dynamics and solvent effects. | Understanding the role of molecular flexibility and the reaction environment. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, making it an ideal platform for exploring the chemistry of this compound.

Continuous-Flow Synthesis: A straightforward, continuous-flow synthesis of cyclopropyl carbaldehydes and ketones has been developed using 2-hydroxycyclobutanones and aryl thiols with a reusable acid catalyst. mdpi.comnih.govresearchgate.net This approach allows for the multigram, scalable synthesis of these compounds under mild conditions. mdpi.comnih.govresearchgate.net This methodology could be directly applied to or adapted for the synthesis of this compound.

Automated Reaction Optimization: Automated flow synthesis platforms can be used to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to identify optimal parameters for known transformations and to discover new reactions.

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., NMR, IR, MS) and purification modules into a flow setup would enable real-time reaction monitoring and the direct isolation of pure products, accelerating the discovery and development process.

Potential in Advanced Materials and Nanoscience Applications

The unique electronic and structural features of this compound suggest its potential as a building block for advanced materials and in nanoscience.

Self-Assembled Monolayers (SAMs): The phenylthio group can act as an anchor to bind the molecule to gold surfaces, enabling the formation of SAMs. The cyclopropyl ketone moiety could then be used to further functionalize the surface or to study the effects of mechanical stress on the monolayer.

Functional Polymers: Polymerization of derivatives of this compound could lead to polymers with novel electronic, optical, or mechanical properties. The cyclopropyl group can act as a cross-linking site or as a unit that imparts specific conformational constraints to the polymer chain.

Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, imparting specific chemical reactivity or recognition properties. nih.gov For example, it could be used to create targeted drug delivery systems or novel catalysts. The unique properties of nanoparticles can be leveraged for various applications in nanomedicine, including targeted drug delivery and as nano biosensors. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.